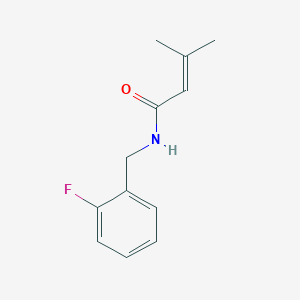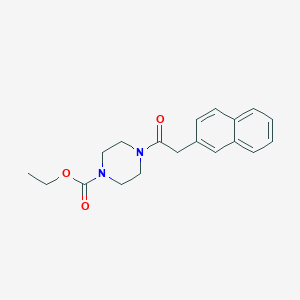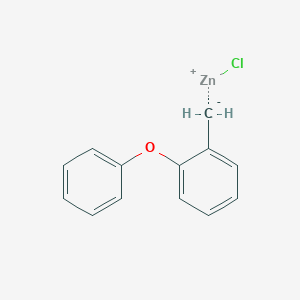
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide typically involves the reaction of 2-methylthiazole with a suitable acylating agent. One common method is the reaction of 2-methylthiazole with propylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with potent antimicrobial and anticancer properties.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Compounds with significant anticancer activity.
Uniqueness
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide stands out due to its unique combination of a thiazole ring and a propylacetamide group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C10H16N2OS2 |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C10H16N2OS2/c1-3-4-11-10(13)7-14-5-9-6-15-8(2)12-9/h6H,3-5,7H2,1-2H3,(H,11,13) |
InChI Key |
PFZQJFZGRFMLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSCC1=CSC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)

![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)






![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
